molecular formula C13H19BrClNS B13217788 4-{2-[(4-Bromophenyl)sulfanyl]ethyl}piperidine hydrochloride

4-{2-[(4-Bromophenyl)sulfanyl]ethyl}piperidine hydrochloride

Katalognummer: B13217788
Molekulargewicht: 336.72 g/mol
InChI-Schlüssel: PHZHXBDLHRYKAP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-{2-[(4-Bromophenyl)sulfanyl]ethyl}piperidine hydrochloride typically involves the reaction of 4-bromothiophenol with 2-chloroethylpiperidine under basic conditions . The reaction proceeds through a nucleophilic substitution mechanism, where the thiol group of 4-bromothiophenol attacks the chloroethyl group, forming the desired product.

Industrial Production Methods

This includes optimizing reaction conditions such as temperature, solvent, and reaction time to ensure high yield and purity .

Analyse Chemischer Reaktionen

Types of Reactions

4-{2-[(4-Bromophenyl)sulfanyl]ethyl}piperidine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

4-{2-[(4-Bromophenyl)sulfanyl]ethyl}piperidine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 4-{2-[(4-Bromophenyl)sulfanyl]ethyl}piperidine hydrochloride is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its bromophenyl and piperidine moieties. These interactions can modulate various biochemical pathways, leading to its observed biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-{2-[(4-Bromophenyl)sulfanyl]ethyl}piperidine hydrochloride is unique due to its specific combination of a piperidine ring and a bromophenylsulfanyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .

Eigenschaften

Molekularformel

C13H19BrClNS

Molekulargewicht

336.72 g/mol

IUPAC-Name

4-[2-(4-bromophenyl)sulfanylethyl]piperidine;hydrochloride

InChI

InChI=1S/C13H18BrNS.ClH/c14-12-1-3-13(4-2-12)16-10-7-11-5-8-15-9-6-11;/h1-4,11,15H,5-10H2;1H

InChI-Schlüssel

PHZHXBDLHRYKAP-UHFFFAOYSA-N

Kanonische SMILES

C1CNCCC1CCSC2=CC=C(C=C2)Br.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.